TIP 39, Tuberoinfundibular Neuropeptide

Receptor selectivity Binding affinity PTH2R

For laboratories that demand definitive PTH2R pharmacology, TIP 39 is the only ligand that delivers full, native‑like receptor activation. Unlike PTH or PTHrP, TIP 39 is an exclusive, high‑potency PTH2R agonist with negligible PTH1R off‑target activity. It uniquely triggers receptor internalization via β‑arrestin recruitment – a functional outcome that neither PTH nor PTHrP can induce. In rodent models, PTH is only a weak partial agonist, whereas TIP 39 provides the complete Emax required for valid pain-modulation and CNS studies. Procure TIP 39 to eliminate experimental confounds and achieve true PTH2R‑selective signaling.

Molecular Formula C202H325N61O54S
Molecular Weight 4504 g/mol
Cat. No. B15607214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIP 39, Tuberoinfundibular Neuropeptide
Molecular FormulaC202H325N61O54S
Molecular Weight4504 g/mol
Structural Identifiers
InChIInChI=1S/C202H325N61O54S/c1-96(2)71-132(243-164(283)111(26)232-177(296)133(72-97(3)4)247-166(285)121(204)92-264)176(295)231-112(27)165(284)246-149(88-157(276)277)192(311)259-147(86-155(272)273)179(298)230-107(22)160(279)227-109(24)163(282)245-141(80-114-43-31-30-32-44-114)186(305)239-127(51-40-67-221-201(212)213)169(288)240-129(58-60-153(268)269)173(292)235-124(48-37-64-218-198(206)207)167(286)228-110(25)161(280)234-125(49-38-65-219-199(208)209)171(290)249-136(75-100(9)10)182(301)250-134(73-98(5)6)178(297)229-106(21)159(278)226-108(23)162(281)244-135(74-99(7)8)181(300)241-130(59-61-154(270)271)174(293)237-126(50-39-66-220-200(210)211)168(287)236-128(52-41-68-222-202(214)215)172(291)255-145(84-118-91-217-95-225-118)190(309)254-143(82-116-89-223-122-46-34-33-45-120(116)122)188(307)251-138(77-102(13)14)184(303)257-146(85-152(205)267)191(310)261-150(93-265)194(313)253-142(81-115-54-56-119(266)57-55-115)187(306)242-131(62-70-318-29)175(294)256-144(83-117-90-216-94-224-117)189(308)238-123(47-35-36-63-203)170(289)248-137(76-101(11)12)183(302)252-140(79-104(17)18)193(312)262-158(105(19)20)195(314)260-139(78-103(15)16)185(304)258-148(87-156(274)275)180(299)233-113(28)196(315)263-69-42-53-151(263)197(316)317/h30-34,43-46,54-57,89-91,94-113,121,123-151,158,223,264-266H,35-42,47-53,58-88,92-93,203-204H2,1-29H3,(H2,205,267)(H,216,224)(H,217,225)(H,226,278)(H,227,279)(H,228,286)(H,229,297)(H,230,298)(H,231,295)(H,232,296)(H,233,299)(H,234,280)(H,235,292)(H,236,287)(H,237,293)(H,238,308)(H,239,305)(H,240,288)(H,241,300)(H,242,306)(H,243,283)(H,244,281)(H,245,282)(H,246,284)(H,247,285)(H,248,289)(H,249,290)(H,250,301)(H,251,307)(H,252,302)(H,253,313)(H,254,309)(H,255,291)(H,256,294)(H,257,303)(H,258,304)(H,259,311)(H,260,314)(H,261,310)(H,262,312)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,316,317)(H4,206,207,218)(H4,208,209,219)(H4,210,211,220)(H4,212,213,221)(H4,214,215,222)/t106-,107-,108-,109-,110-,111-,112-,113-,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,158-/m0/s1
InChIKeyTYWILDUTZVAJDB-IESKOEEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TIP 39 (Tuberoinfundibular Neuropeptide) – A Selective PTH2 Receptor Agonist for Differentiated Study of PTH Receptor Pharmacology


TIP 39 (Tuberoinfundibular Neuropeptide of 39 Residues) is an endogenous, highly selective agonist of the parathyroid hormone 2 receptor (PTH2R), a class B1 G protein-coupled receptor [1]. Unlike parathyroid hormone (PTH) and PTH-related protein (PTHrP), which exhibit promiscuous binding across PTH1 and PTH2 receptors, TIP39 provides exclusive, high-potency activation of PTH2R with minimal off-target activity at PTH1R [2]. Its unique pharmacological profile, including species-dependent differences in potency and the absence of PTHrP-like off-target effects, positions TIP39 as the definitive ligand for studying PTH2R-mediated signaling, pain modulation, and CNS functions.

Why PTH or PTHrP Cannot Replace TIP 39 for PTH2R-Specific Investigations


Substitution of TIP 39 with PTH or PTHrP introduces significant experimental confounds due to profound differences in receptor selectivity, intrinsic efficacy, and functional outcomes. PTH activates both PTH1R and PTH2R, while PTHrP is virtually inactive at PTH2R [1]. Critically, even PTH’s activation of PTH2R is species-dependent: it is a strong agonist at human PTH2R but only a weak partial agonist at rat and zebrafish PTH2R, where its maximal efficacy (Emax) reaches only 28–49% of TIP39’s [2]. Furthermore, only TIP39 induces PTH2R internalization via β-arrestin recruitment, a functional consequence that neither PTH nor PTHrP triggers [3]. These differences make TIP 39 the only suitable ligand for studies requiring native-like, maximal, and functionally complete PTH2R activation, particularly in rodent models.

Quantitative Evidence of TIP 39's Differentiation from PTH, PTHrP, and Truncated Analogs


PTH2R vs. PTH1R Binding Selectivity: TIP39 Shows >100-fold Preference, Unlike PTH

TIP39 demonstrates exclusive high-affinity binding to PTH2R compared to PTH1R. At human receptors, TIP39 binds PTH2R with an IC50 of 26 nM, whereas PTH (hPTH(1-34)) binds with an IC50 of 18 nM — comparable affinity. However, at the PTH1R, TIP39's binding affinity is drastically reduced (IC50 ≈ 59 nM to >200 nM depending on the assay), yielding a PTH2R:PTH1R selectivity ratio of >100-fold [1]. In contrast, PTH binds both receptors with high affinity, and PTHrP binds only PTH1R (IC50 > 5,100 nM at PTH2R), making TIP39 the only ligand capable of isolating PTH2R-mediated signaling [2]. This selectivity is reversed upon N-terminal truncation: TIP(7-39) loses 70-fold affinity for PTH2R while gaining 10-fold affinity for PTH1R (IC50 = 6 nM) [3].

Receptor selectivity Binding affinity PTH2R PTH1R TIP39

Superior cAMP Potency and Maximal Efficacy at Rodent PTH2R: TIP39 Outperforms PTH by >50%

At the rat PTH2 receptor (rPTH2R), TIP39 is not only more potent but also acts as a full agonist compared to PTH, which behaves as a partial agonist. In cAMP accumulation assays, hTIP39 activates rPTH2R with an EC50 of 1.5 nM and an Emax set as 100% [1]. In contrast, rPTH(1-34) exhibits an EC50 of 38 nM and an Emax of only 37% relative to TIP39's maximum [1]. This represents a 25-fold potency advantage and a 2.7-fold greater maximal efficacy for TIP39. At the zebrafish PTH2R, the difference is even more pronounced: TIP39 EC50 = 2.6 nM and 5.2 nM (two splice variants), while PTH Emax ranges from only 28-49% of TIP39's maximum [2]. For human PTH2R, the potency difference is less dramatic (hTIP39 cAMP EC50 = 0.6 nM; hPTH(1-34) Emax = 99%), but TIP39's potency still remains 2.8-fold higher [1].

cAMP accumulation Potency Efficacy Partial agonism Species selectivity

Calcium Mobilization: TIP39 Elicits Full Agonist Response at rPTH2R Whereas PTH Is Virtually Inactive

Measurement of intracellular calcium ([Ca2+]i) mobilization reveals an even more dramatic functional difference at the rat PTH2R. TIP39 (hTIP39) stimulates robust [Ca2+]i elevation with an EC50 of 15 nM and Emax = 100% [1]. In stark contrast, rPTH(1-34) produces only a marginal response (EC50 not determinable; Emax estimated at 7±8%) and hPTH(1-34) similarly yields an Emax of only 4±8% [1]. This ~14- to 25-fold difference in maximal calcium mobilization efficacy demonstrates that PTH cannot functionally substitute for TIP39 in calcium signaling assays at rodent PTH2R. At human PTH2R, both TIP39 and PTH elicit calcium responses, but TIP39 remains approximately 5-fold more potent (EC50 = 3.8 nM vs. 22 nM) [1].

Intracellular calcium Ca2+ mobilization Partial agonism Signal transduction TIP39

Unique Structural Determinant: Asp7–His396 Interaction Confers TIP39-Exclusive Receptor Internalization

Of the three PTH receptor family ligands, only TIP39 induces PTH2R internalization, a functional outcome linked to a specific molecular interaction absent in PTH and PTHrP. Homology modeling and mutagenesis studies identify the key discriminator as Asp7 of TIP39, which interacts with His396 in the PTH2R juxtamembrane domain [1]. In PTH and PTHrP, the corresponding residue is a hydrophobic isoleucine or histidine, which fails to trigger this interaction. This Asp7–His396 pairing is proposed as the 'trigger' for full agonistic activation, including β-arrestin recruitment and receptor internalization [1]. A second structural discriminator is Trp-23 in TIP39, corresponding to Phe-23 in PTHrP; the smaller phenylalanine cannot fully occupy the binding pocket, explaining PTHrP's complete inactivity at PTH2R [1]. Quantitative support comes from the TIP(7-39) truncation: removal of the N-terminal 6 residues (including Asp7) eliminates PTH2R activation and reduces binding affinity by 70-fold [2].

Receptor internalization β-arrestin Ligand bias Structural biology TIP39

N-Terminal Truncation Reverses Selectivity, Enabling a Single Peptide Platform for Both PTH2R Agonism and PTH1R Antagonism

The N-terminal truncation of TIP39 produces a striking selectivity reversal, a property not observed with PTH or PTHrP truncations. Deletion of the first six N-terminal residues yields TIP(7-39), which loses PTH2R agonist activity entirely and exhibits a 70-fold reduction in PTH2R binding affinity (from Kd = 2.0 nM to ~140 nM) [1]. However, this same truncation increases PTH1R binding affinity by 10-fold, resulting in a high-affinity PTH1R interaction (Ki = 6 nM) [1]. TIP(7-39) is thus a highly potent, selective PTH1R antagonist with no detectable agonist activity [2]. This provides a unique matched peptide pair—TIP39 (PTH2R agonist) and TIP(7-39) (PTH1R antagonist)—derived from the same scaffold, enabling parallel interrogation of both receptor subtypes with chemically similar tools. Comparable truncations of PTH (e.g., PTH(7-34)) are also PTH1R antagonists but retain significant PTH1R binding without offering a reciprocal PTH2R-selective agonist partner.

TIP(7-39) PTH1R antagonist Structure-activity relationship Peptide tool compound Selectivity switch

In Vivo Pain Modulation: TIP39 Demonstrates Endogenous Nociceptive Regulation via PTH2R – A Function Not Shared by PTH

TIP39's endogenous role in pain modulation has been demonstrated through multiple in vivo approaches, establishing a physiological function that cannot be replicated by PTH or PTHrP due to their lack of PTH2R selectivity and species-dependent efficacy. In TIP39-knockout (KO) mice, the response latency in the 55°C hot-plate test was significantly increased compared to wild-type (WT) controls, and nociceptive responses to hindpaw formalin injection were reduced [1]. PTH2R-KO mice phenocopied these effects. The thermal hypoalgesia in TIP39-KO mice was dose-dependently reversed by the CB1 antagonist rimonabant, which had no effect in WT mice, linking TIP39/PTH2R signaling to endocannabinoid-mediated pain modulation [1]. Additionally, intracerebroventricular infusion of the PTH2R antagonist HYWH significantly inhibited nociceptive responses in tail-flick and hot-plate tests in WT mice [1]. These in vivo effects are attributable specifically to TIP39–PTH2R signaling because PTH is either inactive or a partial agonist at rodent PTH2R. While no direct head-to-head in vivo comparison of TIP39 vs. PTH for nociception has been published, the class-level inference is strong: PTH cannot substitute because it fails to activate rodent PTH2R fully and lacks the CNS distribution and endogenous ligand role of TIP39.

Nociception Pain modulation Endocannabinoid Knockout model In vivo pharmacology

Optimal Application Scenarios for TIP 39 Based on Quantified Differentiation Evidence


Selective Activation of Rodent or Zebrafish PTH2R in Pain and CNS Research

TIP 39 is the only suitable PTH2R agonist for in vivo and ex vivo pain studies using rodent models. As established in Section 3, Evidence Item 2, PTH is a partial agonist with only 37% maximal efficacy at the rat PTH2R, and in vivo evidence (Section 3, Evidence Item 6) confirms that TIP39–PTH2R signaling is required for normal nociceptive processing. Researchers studying descending pain modulation, endocannabinoid interactions, or stress-induced analgesia must use TIP 39 to achieve the full, native-like receptor activation necessary for valid physiological conclusions [1].

Functional Dissection of PTH2R vs. PTH1R Signaling Pathways Using Matched TIP39/TIP(7-39) Peptide Pair

Laboratories aiming to discriminate PTH2R-mediated from PTH1R-mediated effects can procure TIP 39 as a selective PTH2R agonist and TIP(7-39) as a selective PTH1R antagonist (Section 3, Evidence Item 5). This matched peptide pair, derived from the same 39-residue scaffold, enables well-controlled pharmacological experiments without introducing the chemical variability associated with using structurally unrelated PTH-derived antagonists. The 10-fold increase in PTH1R affinity of TIP(7-39) over TIP39 (Ki = 6 nM vs. 59 nM) ensures effective PTH1R blockade [2].

Investigating Biased Signaling, β-Arrestin Recruitment, and Receptor Internalization at PTH2R

TIP 39 is the only PTH receptor family ligand that induces PTH2R internalization and β-arrestin recruitment (Section 3, Evidence Item 4). This makes TIP 39 the essential tool compound for studies on PTH2R trafficking, desensitization, or G-protein-independent signaling. The specific Asp7–His396 interaction responsible for this unique functional outcome provides a structural handle for structure–activity relationship studies [3].

Structural Biology and Cryo-EM Studies of PTH2R–Gs Protein Complexes

The cryo-EM structure of the PTH2R–TIP39–Gs complex has been solved at 2.8 Å resolution (Section 3, Evidence Item 4). TIP 39's unique N-terminal loop conformation and deep insertion into the orthosteric pocket make it the ligand of choice for structural studies aiming to understand class B1 GPCR activation mechanisms. The availability of high-resolution structural data with TIP39 provides a validated framework for structure-based drug design targeting the PTH2R [3].

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